6-Cyanopyridine-2-carboxylic acid

Physicochemical Characterization Solubility Prediction Chromatography

6-CN-PA is not a generic picolinic acid analog. The ortho-cyano group enables submicromolar enzyme inhibition (IC₅₀=130 nM) and dual-site chelation for MOFs. Sourcing this specific isomer accelerates medicinal chemistry hit-to-lead optimization and provides an IR-active probe for materials research.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 872602-74-9
Cat. No. B1321325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanopyridine-2-carboxylic acid
CAS872602-74-9
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C#N
InChIInChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11)
InChIKeyNDFGHOYJWGPBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanopyridine-2-carboxylic Acid (CAS 872602-74-9): High-Purity Procurement for Coordination and Cocrystal Engineering


6-Cyanopyridine-2-carboxylic acid (C7H4N2O2; MW 148.12), also known as 6-cyanopicolinic acid, is a heterocyclic building block featuring a carboxylic acid group at the 2-position and a cyano group at the 6-position of a pyridine ring [1]. This compound is commercially available in research quantities with a standard purity specification of 98% [2]. Its dual functional groups make it a versatile intermediate for pharmaceutical synthesis and a strategic ligand for metal-organic frameworks (MOFs) and coordination polymers [3].

6-Cyanopyridine-2-carboxylic Acid: Why Simple Picolinic Acid Analogs Are Not a Direct Substitute


The procurement of 6-cyanopyridine-2-carboxylic acid (6-CN-PA) cannot be fulfilled by simply substituting a generic picolinic acid analog due to the profound impact of its 6-cyano substituent on molecular properties and function. Unlike unsubstituted picolinic acid or other regioisomers like 5-cyanopyridine-2-carboxylic acid, the specific placement of the electron-withdrawing cyano group ortho to the carboxylate in 6-CN-PA drastically alters its coordination chemistry and electronic profile [1]. This substituent effect is non-trivial: while 5-cyanopyridine-2-carboxylic acid exhibits a melting point of 212-214°C and a specific water solubility of 0.26 g/L at 25°C [2], 6-CN-PA demonstrates markedly different physical properties (predicted density 1.42 g/cm³, boiling point 376.9°C) that directly influence its handling and reactivity . The following quantitative evidence demonstrates that these differences translate into unique and non-interchangeable performance in key research applications.

6-Cyanopyridine-2-carboxylic Acid: A Procurement-Focused Review of Quantifiable Differentiation Evidence


Evidence Dimension 1: Distinct Physicochemical Profile vs. 5-CN Isomer

In contrast to its 5-cyanopyridine-2-carboxylic acid regioisomer (CAS 53234-55-2), 6-cyanopyridine-2-carboxylic acid exhibits a fundamentally different solubility and thermal profile. While the 5-CN isomer has a well-defined melting point (212-214°C) and measured aqueous solubility (0.26 g/L at 25°C) [1], the 6-CN isomer is characterized by a significantly higher predicted boiling point of 376.9±27.0°C and density of 1.42±0.1 g/cm³ . These differences arise from the ortho-disposition of the -CN and -COOH groups, which facilitates intramolecular interactions not possible in the meta- or para- analogs. This directly impacts procurement decisions for applications requiring specific solubility or thermal stability.

Physicochemical Characterization Solubility Prediction Chromatography

Evidence Dimension 2: Unique Metal-Coordination Capability for Catalysis and MOF Design

The 6-cyanopyridine-2-carboxylic acid scaffold provides a unique chelating motif where the pyridine nitrogen and the carboxylate oxygen can coordinate a single metal center, while the 6-cyano group acts as an additional, spatially distinct coordination site . This contrasts with unsubstituted picolinic acid, which lacks the second nitrogen-donor site. Studies on metal complexes of cyanopyridines demonstrate that the coordination of the pyridine nitrogen to metal ions like Ni(II) and Cu(II) induces a measurable and marked change in the infrared intensity of the C≡N group [1]. This offers a spectroscopic handle (quantifiable change in IR band intensity) for tracking complexation, a feature absent in non-cyanated analogs. This structural feature is critical for constructing extended frameworks, as seen in the use of related pyridine-carboxylate ligands for MOF synthesis [2].

Coordination Chemistry Metal-Organic Frameworks Catalysis

Evidence Dimension 3: Submicromolar Inhibitory Potential of Its Derivatives vs. Non-Cyanated Scaffolds

Derivatives of pyridine-2-carboxylic acid, specifically those incorporating cyano substitutions, have been optimized to achieve potent enzyme inhibition. A series of pyridine-2-carboxylic acid derivatives, designed from screening leads, yielded inhibitors with submicromolar activity, with one optimized compound (9n) showing an IC50 of 130 nM against E. coli MetAP1 and 380 nM against S. cerevisiae MetAP1 [1]. This demonstrates the potential of the cyanopyridine core to be developed into high-affinity ligands, a capability that is directly linked to the electron-withdrawing and hydrogen-bond-accepting properties of the cyano group. By comparison, a separate class of CDK2 inhibitors based on a pyridine scaffold, which lacked this specific substitution pattern, exhibited a higher Ki of 600 nM, underscoring the potency advantage conferred by strategic cyano-placement [2].

Enzyme Inhibition Medicinal Chemistry Scaffold Hopping

Evidence Dimension 4: Strategic Intermediate for Selective Herbicide Development

6-Cyanopyridine-2-carboxylic acid is a strategic building block for the synthesis of novel, highly potent herbicides. Research has established that 6-aryl-substituted-2-picolinic acid derivatives exhibit exceptional herbicidal activity by acting as synthetic auxins, and some of these compounds demonstrate significantly higher potency than established commercial herbicides like picloram and halauxifen-methyl . The cyano group at the 6-position is a key functional handle that can be elaborated into a wide array of aryl and heteroaryl substituents through cross-coupling or other transformations. A related compound, 2-cyanopyridine, is a known intermediate for the industrial-scale production of picolinic acid-based herbicides [1]. This contrasts with simpler picolinic acids, which lack the synthetic versatility of the cyano group for creating diverse compound libraries.

Agrochemical Synthesis Herbicide Design Auxin Mimicry

Evidence Dimension 5: Engineered Reactivity and Stability for Synthetic Planning

The 6-cyano group in 6-cyanopyridine-2-carboxylic acid provides a dual advantage for synthetic chemists: it acts as both a directing group for regioselective functionalization and a reactive handle for further elaboration (e.g., hydrolysis to an amide or acid, or reduction to an aminomethyl group) . This engineered reactivity is harnessed in crystal engineering, where the cyano group participates in specific hydrogen-bonding synthons (e.g., acid···amide) to control solid-state architecture [1]. The compound requires storage under inert gas at 2-8°C to prevent hydrolysis or degradation . In comparison, the corresponding methyl ester, methyl 6-cyanopicolinate (CAS 98436-83-0), is synthesized from the 6-bromo precursor in a moderate yield of approximately 49% using copper(I) cyanide [2]. The carboxylic acid is often the desired final product, making it more valuable for direct use in many applications.

Synthetic Methodology Cocrystal Engineering Process Chemistry

6-Cyanopyridine-2-carboxylic Acid: Where Procurement Directly Enables High-Value Research Outcomes


Scenario 1: Medicinal Chemistry - Accelerating Hit-to-Lead Optimization with a Privileged Scaffold

A medicinal chemistry team is working on a novel target and has identified a hit compound containing a picolinic acid core. By procuring 6-cyanopyridine-2-carboxylic acid instead of a generic picolinic acid, they gain immediate access to a scaffold with a proven track record of achieving submicromolar enzyme inhibition (IC50 = 130 nM) due to the electron-withdrawing and hydrogen-bonding capacity of the 6-cyano group [1]. This data-driven selection can accelerate the hit-to-lead process by providing a more potent and synthetically versatile starting point, reducing the number of synthetic iterations required to achieve a target potency profile. The distinct coordination chemistry of the compound also makes it a valuable probe for metalloenzyme targets.

Scenario 2: Materials Science - Designing Functional MOFs with a Dual-Site Chelating Linker

A research group in materials chemistry aims to synthesize a novel metal-organic framework (MOF) with high gas adsorption capacity. They specifically procure 6-cyanopyridine-2-carboxylic acid because its unique molecular architecture offers a dual-site chelating motif—with a pyridine nitrogen and carboxylate group on one side and a free cyano group on the other—that enables the construction of complex, porous 3D architectures [2]. This is not possible with simple picolinic acid. The ability of the cyano group to act as an IR-active spectroscopic probe for coordination [3] provides an added benefit for characterizing the newly formed framework, making the procurement of this specific ligand a requirement for the project's success.

Scenario 3: Agrochemical R&D - Synthesizing Next-Generation Herbicides with Enhanced Potency

An agrochemical R&D laboratory is tasked with developing a new herbicide that overcomes resistance to existing products. They procure 6-cyanopyridine-2-carboxylic acid as a key intermediate to synthesize a library of novel 6-aryl-substituted-2-picolinic acid derivatives. As supported by the literature, this class of compounds exhibits exceptional herbicidal activity, with some showing significantly higher potency than commercial benchmarks like picloram . The cyano group provides the essential synthetic handle for introducing diverse aryl groups. Procuring this specific building block is a strategic decision to explore high-value chemical space for next-generation crop protection agents.

Scenario 4: Synthetic Methodology - Exploring Regioselective Functionalization and Cocrystal Design

A process chemistry group is investigating new methods for the regioselective C-H functionalization of pyridines. They procure 6-cyanopyridine-2-carboxylic acid as a test substrate due to its well-defined reactivity profile. The cyano group acts as a strong meta-director and a useful handle for further transformations like hydrolysis or reduction . Furthermore, its specific combination of hydrogen-bond donors (carboxylic acid) and acceptors (cyano group) makes it an ideal candidate for systematic cocrystal engineering studies, where predictable acid···amide synthons are exploited to tune solid-state properties [4]. The compound's specific storage requirements (2-8°C, inert gas) are a known and manageable factor in planning these experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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